GRK Isoform Selectivity Fingerprint: Isothiazole-Pyrrolidine Pyrimidine-4-Carboxamide vs. Indazole/Dihydropyrimidine GRK2 Inhibitors
The pyrimidine-4-carboxamide scaffold represented by CAS 2034581-46-7 occupies a distinct chemical space relative to the well-characterized indazole/dihydropyrimidine GRK2-selective inhibitors. Crystallographic and biochemical studies on closely related pyrrolopyrimidine-carboxamide congeners demonstrate that the pyrrolidine substituent at the pyrimidine 6-position engages the kinase ribose sub-pocket, while the isothiazole carboxamide forms bidentate hinge-region hydrogen bonds, a binding mode that disfavors GRK2 and instead orients the scaffold toward GRK1/GRK5 inhibition [1]. In head-to-head biochemical panels, structurally analogous pyrrolopyrimidine compounds exhibit ≥50-fold selectivity for GRK5 over GRK2, whereas indazole/dihydropyrimidine inhibitors such as GSK180736A show the opposite selectivity profile (GRK2 IC50 <100 nM, GRK5 IC50 >5 µM) [1].
| Evidence Dimension | GRK isoform selectivity (GRK5 vs. GRK2) |
|---|---|
| Target Compound Data | Predicted preferential GRK5/GRK1 inhibition based on pyrrolopyrimidine pharmacophore class; exact IC50 values for CAS 2034581-46-7 not publicly disclosed in peer-reviewed literature. |
| Comparator Or Baseline | Indazole/dihydropyrimidine GRK2-selective inhibitors (e.g., GSK180736A): GRK2 IC50 <100 nM, GRK5 IC50 >5,000 nM. |
| Quantified Difference | Inferred selectivity reversal: GRK5-favoring vs. GRK2-favoring; quantitative ratio not calculable without direct biochemical data for CAS 2034581-46-7. |
| Conditions | In vitro kinase activity assays using recombinant human GRK isoforms; [γ-32P]-ATP incorporation with tubulin or peptide substrates. |
Why This Matters
Researchers seeking to dissect GRK5-mediated signaling in cardiac hypertrophy or cancer models cannot substitute a GRK2-selective inhibitor and expect equivalent target engagement; the scaffold choice directly determines the biological interpretation.
- [1] Homan, K.T.; Tesmer, J.J.G. Structural Basis for G Protein-Coupled Receptor Kinase Inhibition. In G Protein-Coupled Receptor Kinases; Springer, 2016; pp 103–127. View Source
